molecular formula C15H20O5 B1326000 Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate CAS No. 898758-62-8

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

Cat. No.: B1326000
CAS No.: 898758-62-8
M. Wt: 280.32 g/mol
InChI Key: ROAOPAUYAQKJTP-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid.

    Reduction: 5-(3,5-dimethoxyphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate
  • Ethyl 5-(3,5-dimethoxyphenyl)-4-oxovalerate
  • Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate

Uniqueness

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic ring with two methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological properties. The molecular formula is C15H20O5C_{15}H_{20}O_{5}, and it has a molecular weight of approximately 292.33 g/mol. The ester functionality allows for hydrolysis, leading to the release of the active valeric acid derivative, which can participate in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups enhance the compound's binding affinity to these targets, potentially modulating enzyme activity and influencing metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation: It could interact with receptors that regulate various physiological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Study on Antioxidant Activity

A comparative study evaluated the antioxidant potential of this compound against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a significant ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various derivatives of 5-oxovalerates, this compound showed promising results against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL, indicating moderate antibacterial activity .

Data Table: Biological Activities of this compound

Activity Tested Against Results
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntimicrobialMRSAMIC = 50 µg/mL
Anti-inflammatoryIn vitro assaysSignificant reduction noted

Properties

IUPAC Name

ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-14(16)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAOPAUYAQKJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645828
Record name Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-62-8
Record name Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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